![molecular formula C15H11Cl4NO3S B2764597 N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-chlorobenzamide CAS No. 610259-11-5](/img/structure/B2764597.png)
N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-chlorobenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-chlorobenzamide, also known as TCB or Triclabendazole, is a chemical compound that has been extensively studied for its potential use as an anthelmintic drug. Anthelmintic drugs are used to treat infections caused by parasitic worms, which can cause a range of diseases in humans and animals. Triclabendazole has been found to be particularly effective against liver flukes, which are a major cause of liver disease in humans and livestock.
Scientific Research Applications
Herbicide Development : One of the primary applications of benzamide derivatives is in the development of herbicides. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide is a representative of a group of benzamides that are herbicidally active on annual and perennial grasses. These compounds show potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Biological Screening : Research involving benzamide derivatives also includes the synthesis and biological screening of compounds for their potential in various applications. For instance, studies on N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide have shown that these compounds exhibit moderate to good activities against Gram-negative and Gram-positive bacteria and also possess enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
Pharmaceutical Research : In pharmaceutical research, benzamide derivatives have been investigated for their potential as drug candidates. For example, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as a novel class of nonsteroidal progesterone receptor antagonists. These compounds are candidates for the clinical treatment of multiple diseases, including uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders (Yamada et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as n-benzenesulfonyl derivatives, have been shown to exhibit antibacterial activity . These compounds are known to target bacterial cells, particularly Staphylococcus aureus .
Mode of Action
Related n-benzenesulfonyl derivatives have been reported to generate reactive oxygen species (ros) in bacterial cells . This leads to oxidative stress, which can damage cellular components and inhibit bacterial growth .
Biochemical Pathways
The generation of ros, as seen with similar compounds, can affect various cellular processes, including dna replication, protein synthesis, and cell wall integrity .
Result of Action
Based on the action of similar compounds, it can be inferred that this compound may lead to bacterial cell death due to the generation of ros and subsequent oxidative stress .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl4NO3S/c16-11-8-6-10(7-9-11)13(21)20-14(15(17,18)19)24(22,23)12-4-2-1-3-5-12/h1-9,14H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLBHJSDNSHKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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